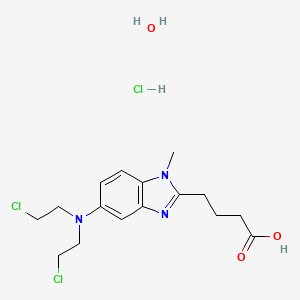

Bendamustine hydrochloride monohydrate

Cat. No. B8791226

Key on ui cas rn:

1374784-02-7

M. Wt: 412.7 g/mol

InChI Key: TWBJYCLUHINEDN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09315469B2

Procedure details

In one aspect of the present invention, the wet bendamustine hydrochloride monohydrate is obtained from a crystallization, recrystallization, trituration or precipitation procedure, wherein the wet bendamustine hydrochloride monohydrate is present in solid, particulate form in admixture with a solvent system comprising water in which the bendamustine hydrochloride monohydrate is substantially insoluble and then separated from the bulk of the solvent system by a method such as filtration, decantation, centrifugation or the like to provide the wet bendamustine hydrochloride monohydrate. For example, a relatively crude portion of bendamustine hydrochloride may be recrystallized from a solvent system comprised of water and collected by one of the aforementioned methods to provide a cake (e.g., a filter cake), which may be washed one or more times with additional solvent (which may be the same as, or different from, the solvent system utilized in the recrystallization). In one embodiment of the invention, the filter cake of bendamustine hydrochloride monohydrate is washed with water and then t-butyl methyl ether to provide the wet bendamustine hydrochloride monohydrate. Generally speaking, it will be preferred to avoid the use of acetone in such a washing step, since the solubility of bendamustine hydrochloride monohydrate in acetone or aqueous acetone tends to result in unacceptably high yield losses.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[C:10]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[N:9][C:8]2[CH:7]=[C:6]([N:17]([CH2:21][CH2:22][Cl:23])[CH2:18][CH2:19][Cl:20])[CH:5]=[CH:4][C:3]1=2.[ClH:24]>O>[CH3:1][N:2]1[C:10]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[N:9][C:8]2[CH:7]=[C:6]([N:17]([CH2:18][CH2:19][Cl:20])[CH2:21][CH2:22][Cl:23])[CH:5]=[CH:4][C:3]1=2.[OH2:15].[ClH:24] |f:0.1,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=2C=CC(=CC2N=C1CCCC(=O)O)N(CCCl)CCCl.Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected by one of the aforementioned methods

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a cake (e.g.

|

WASH

|

Type

|

WASH

|

|

Details

|

a filter cake), which may be washed one or more times with additional solvent (which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

utilized in the recrystallization)

|

WASH

|

Type

|

WASH

|

|

Details

|

In one embodiment of the invention, the filter cake of bendamustine hydrochloride monohydrate is washed with water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |